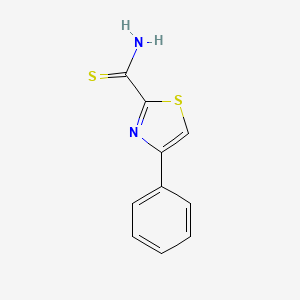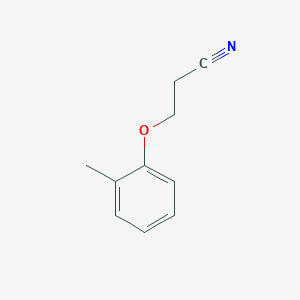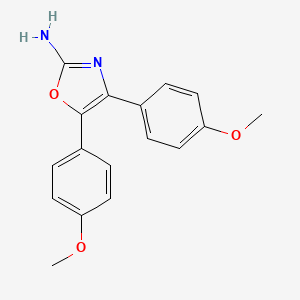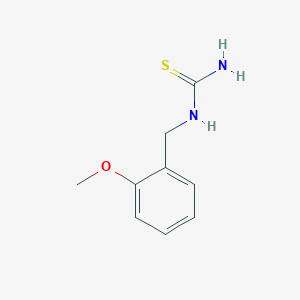
1-Phenyl-cyclopropanecarbonyl chloride
Vue d'ensemble
Description
1-Phenyl-cyclopropanecarbonyl chloride is a chemical compound with the molecular formula C10H9ClO and a molecular weight of 180.63 . It is used as a biochemical for proteomics research .
Molecular Structure Analysis
The linear formula of 1-Phenyl-cyclopropanecarbonyl chloride is C6H5C3H4COCl .Chemical Reactions Analysis
While specific reactions involving 1-Phenyl-cyclopropanecarbonyl chloride are not detailed in the available resources, it is known that cyclopropanecarbonyl chloride can be used in the synthesis of various chemical building blocks .Physical And Chemical Properties Analysis
1-Phenyl-cyclopropanecarbonyl chloride is a liquid at room temperature. It has a refractive index of 1.556 (lit.) and a density of 1.163 g/mL at 25 °C (lit.) . It has a boiling point of 108-110 °C/2 mmHg (lit.) .Applications De Recherche Scientifique
Reactions of Methylenecyclopropanes
Methylenecyclopropanes, when reacted with phenylsulfenyl chloride or phenylselenyl chloride, yield cyclobut-1-enylsulfanyl)benzene or (cyclobut-1-enylselanyl)benzene, along with ring-opened products in good total yields. These reactions take place at 0 degrees Celsius in various solvents, suggesting a pathway for generating structurally complex products from simpler cyclopropane derivatives. A plausible mechanism for these reactions has been proposed, indicating the potential for diverse synthetic applications (Le‐Ping Liu & M. Shi, 2004).
Intramolecular Reactions Catalyzed by PtCl2
In a study examining the catalytic activity of PtCl2, 5-(2-Furyl)-1-alkynes were reacted to produce phenols. The key intermediate identified was a cyclopropyl platinacarbene complex, suggesting the versatility of cyclopropane derivatives in catalysis and synthesis. This research demonstrates the utility of cyclopropane derivatives in facilitating complex transformations, leading to the formation of valuable chemical products (B. Martín‐Matute et al., 2003).
Development of Chiral Cyclopropane Units
The cyclopropane ring has been used effectively to restrict the conformation of biologically active compounds, thereby improving activity and facilitating the investigation of bioactive conformations. For instance, chiral cyclopropanes bearing two differentially functionalized carbon substituents were developed as key intermediates for synthesizing conformationally restricted analogues of histamine. This underscores the importance of cyclopropane derivatives in designing molecules with specific stereochemical requirements (Yuji Kazuta et al., 2002).
Safety And Hazards
1-Phenyl-cyclopropanecarbonyl chloride is classified as a skin corrosive substance. It causes severe skin burns and eye damage. It may also cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective equipment such as gloves and eye protection should be worn when handling this substance .
Propriétés
IUPAC Name |
1-phenylcyclopropane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSCREWKCZJMTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375137 | |
| Record name | 1-Phenyl-cyclopropanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-cyclopropanecarbonyl chloride | |
CAS RN |
63201-02-5 | |
| Record name | 1-Phenyl-cyclopropanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 63201-02-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



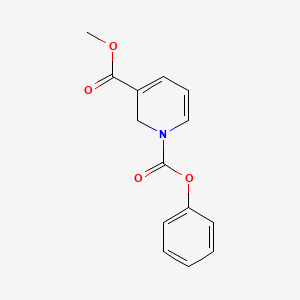

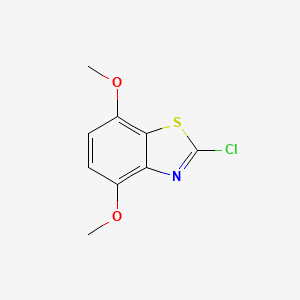

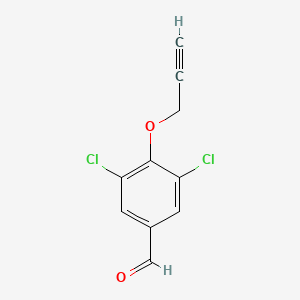
![2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B1620597.png)
